molecular formula C8H8Cl2 B2533717 1-Chloro-3-(1-chloroethyl)benzene CAS No. 34887-78-0

1-Chloro-3-(1-chloroethyl)benzene

Cat. No.: B2533717
CAS No.: 34887-78-0
M. Wt: 175.05
InChI Key: UEDWCYBNUKGVRI-UHFFFAOYSA-N
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Description

Substitution Reactions at the Chloroethyl Moiety

Nucleophilic Substitution Mechanisms (S(_N)1, S(_N)2)

The benzylic position of the 1-chloroethyl group significantly influences the mechanism of nucleophilic substitution. This secondary alkyl halide can react via both S(_N)1 and S(_N)2 pathways, with the predominant mechanism being highly dependent on the reaction conditions. stackexchange.com

S(_N)1 Mechanism:

The S(_N)1 (unimolecular nucleophilic substitution) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org In the case of 1-Chloro-3-(1-chloroethyl)benzene, the departure of the chloride ion from the ethyl side chain generates a secondary benzylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized into the benzene (B151609) ring. The stability of this intermediate makes the S(_N)1 pathway favorable, particularly with weak nucleophiles and in polar protic solvents that can solvate both the carbocation and the leaving group. stackexchange.comlibretexts.org The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate. libretexts.org The planar nature of the carbocation allows the nucleophile to attack from either face, potentially leading to a racemic mixture of products if the carbon atom is chiral. libretexts.org

S(_N)2 Mechanism:

The S(_N)2 (bimolecular nucleophilic substitution) reaction is a one-step concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemguide.co.uk This mechanism is favored by strong nucleophiles and polar aprotic solvents. For this compound, the secondary nature of the alkyl halide means that S(_N)2 reactions are possible, but can be hindered by steric factors. youtube.comresearchgate.net The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

The choice between S(_N)1 and S(_N)2 pathways is a competitive process. For instance, reaction with a weak nucleophile like ethanol (B145695) would likely favor the S(_N)1 mechanism. stackexchange.com Conversely, a strong, unhindered nucleophile would promote the S(_N)2 pathway.

Influence of Substituent Effects on Reactivity and Regioselectivity

The substituents on the benzene ring play a crucial role in modulating the reactivity of the chloroethyl side chain. The chlorine atom at the meta position is an electron-withdrawing group primarily through its inductive effect (-I), but it can also donate electron density through resonance (+R). vedantu.comvedantu.com

Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the benzene ring, which in turn can slightly destabilize the benzylic carbocation intermediate in an S(_N)1 reaction. This deactivating effect makes the carbocation less stable than that of an unsubstituted (1-chloroethyl)benzene (B1265384).

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic ring. vedantu.com However, due to the meta position of the chloroethyl group relative to the ring's chlorine, the resonance effect on the stability of the benzylic carbocation is less direct compared to ortho or para substitution.

Reactions of the Aromatic Ring

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.commasterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. byjus.comlibretexts.org

The regiochemical outcome of EAS on this compound is determined by the directing effects of the two existing substituents: the chloro group and the 1-chloroethyl group.

Chloro Group: The chlorine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I), which makes the ring less nucleophilic and thus less reactive than benzene itself. lumenlearning.comlibretexts.org However, it is an ortho, para-director because the resonance donation of its lone pairs (+R effect) stabilizes the carbocation intermediate when the electrophile attacks at the ortho and para positions. vedantu.comquora.com

1-Chloroethyl Group: This group is also deactivating due to the electron-withdrawing nature of the chlorine atom on the ethyl side chain. It primarily directs incoming electrophiles to the meta position. The steric bulk of the 1-chloroethyl group can also influence the regioselectivity, potentially hindering attack at the adjacent ortho positions. stackexchange.com

Given the presence of both an ortho, para-director (Cl) and a meta-director (1-chloroethyl), the position of further substitution will be a result of the combined influence of these groups. The incoming electrophile will preferentially attack the positions that are most activated or least deactivated. In this case, the positions ortho and para to the chloro substituent (C2, C4, and C6) and the positions meta to the 1-chloroethyl group (C5) are the most likely sites of reaction. The substitution pattern will be a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions.

Reaction Type Typical Reagents Electrophile (E+)
HalogenationCl₂, FeCl₃ or Br₂, FeBr₃Cl⁺ or Br⁺
NitrationHNO₃, H₂SO₄NO₂⁺
SulfonationH₂SO₄, SO₃SO₃H⁺
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺

Table based on common electrophilic aromatic substitution reactions. byjus.comlibretexts.orgchemistry.coach

Cross-Coupling Reactions and Carbon-Heteroatom Bond Formation

The chlorine atom on the aromatic ring of this compound can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds or other substituted aromatics. libretexts.orgorganic-chemistry.org The general mechanism involves oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This method is a versatile way to synthesize aryl amines from this compound. wikipedia.orglibretexts.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Elimination Pathways

The 1-chloroethyl group of this compound can undergo elimination reactions to form 1-chloro-3-vinylbenzene, typically in the presence of a base. The two primary mechanisms for elimination are E1 and E2. libretexts.orgdalalinstitute.com

E1 Mechanism: The E1 (unimolecular elimination) reaction proceeds through the same carbocation intermediate as the S(_N)1 reaction. dalalinstitute.comlibretexts.org Following the formation of the secondary benzylic carbocation, a weak base can abstract a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.org E1 reactions are favored by conditions that stabilize the carbocation, such as polar protic solvents, and with weak bases. libretexts.orglibretexts.org These reactions often compete with S(_N)1 reactions. youtube.com

E2 Mechanism: The E2 (bimolecular elimination) reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, while simultaneously the leaving group departs and the double bond is formed. dalalinstitute.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. dalalinstitute.com Strong, bulky bases tend to favor E2 elimination over S(_N)2 substitution.

The choice between E1 and E2 is influenced by the strength of the base and the solvent. libretexts.orglibretexts.org A strong base will favor the E2 pathway, while a weak base in a polar protic solvent will favor the E1 pathway. libretexts.orglibretexts.org

Feature E1 Mechanism E2 Mechanism
Rate Law Unimolecular, Rate = k[Substrate]Bimolecular, Rate = k[Substrate][Base]
Base Strength Weak base requiredStrong base required
Solvent Favored by polar protic solventsSolvent polarity is less critical
Stereochemistry No specific requirementRequires anti-periplanar geometry
Intermediate CarbocationNone (concerted)

This table summarizes the key differences between E1 and E2 elimination pathways. masterorganicchemistry.com

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound in oxidation and reduction reactions is primarily centered around the chloroethyl group attached to the benzene ring. The benzylic position of this group is susceptible to both oxidation and reduction under appropriate conditions.

Oxidation:

The oxidation of the benzylic carbon in this compound is anticipated to yield carbonyl compounds. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are known to oxidize alkylbenzenes to the corresponding benzoic acids. In the case of this compound, this would likely result in the formation of 3-chlorobenzoic acid, with the cleavage of the carbon-carbon bond of the ethyl group.

Milder oxidation conditions could potentially lead to the formation of 3-chloroacetophenone. This transformation would involve the oxidation of the secondary carbon of the ethyl group to a ketone. For a related compound, 1-chloro-3-(1-iodoethyl)benzene (B15328627), it has been noted that oxidation can lead to the formation of the corresponding aldehydes or carboxylic acids. This suggests a similar pathway for this compound.

A study on the metabolism of similar chloroethyl-containing compounds has shown that oxidation can occur at the chloroethyl substituent, yielding chloroacetaldehyde. nih.gov This indicates another potential oxidative pathway for this compound under specific, likely enzymatic, conditions.

Reduction:

The reduction of this compound would primarily involve the hydrogenolysis of the carbon-chlorine bond at the ethyl group. This type of reduction is common for benzylic halides. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing alkyl halides to the corresponding alkanes. Therefore, the treatment of this compound with a strong reducing agent is expected to yield 1-chloro-3-ethylbenzene (B1584093). This is supported by the observation that the reduction of 1-chloro-3-(1-iodoethyl)benzene yields 1-chloro-3-ethylbenzene.

Should the oxidation of this compound lead to the formation of 3-chloroacetophenone, this ketone could be subsequently reduced. Reagents such as sodium borohydride (B1222165) (NaBH₄) are effective in reducing ketones to secondary alcohols. In this case, the reduction of 3-chloroacetophenone would yield 1-(3-chlorophenyl)ethanol.

The following table summarizes the expected products from the oxidation and reduction of this compound based on the reactivity of analogous compounds.

Reaction TypeReagent/ConditionStarting MaterialExpected Product
Strong OxidationPotassium Permanganate (KMnO₄)This compound3-Chlorobenzoic acid
Mild Oxidatione.g., PCC or Swern OxidationThis compound3-Chloroacetophenone
ReductionLithium Aluminum Hydride (LiAlH₄)This compound1-Chloro-3-ethylbenzene
Reduction of KetoneSodium Borohydride (NaBH₄)3-Chloroacetophenone1-(3-Chlorophenyl)ethanol

Radical Reactions and Rearrangements

The chemical behavior of this compound is also influenced by radical reactions, particularly at the benzylic position of the chloroethyl group.

Radical Reactions:

The formation of this compound can be achieved through the radical chlorination of 1-chloro-3-ethylbenzene. This reaction is typically initiated by UV light or a radical initiator and proceeds via a free-radical chain mechanism. The process involves the abstraction of a hydrogen atom from the benzylic position of the ethyl group by a chlorine radical, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of chlorine to yield the product and another chlorine radical, which continues the chain reaction.

A known synthetic route to this compound involves the use of N-chlorosuccinimide (NCS) and a ketone catalyst in acetonitrile (B52724), irradiated with a compact fluorescent lamp. chemicalbook.com This method highlights a regioselective C(sp³)–H chlorination, favoring the formation of the target compound.

Rearrangements:

This carbocation could potentially undergo a Wagner-Meerwein rearrangement. However, in this specific case, a 1,2-hydride shift or a 1,2-alkyl (methyl) shift from the adjacent carbon is not possible as there are no such groups to migrate. A rearrangement involving the phenyl group is also unlikely under normal conditions. It is worth noting that Friedel-Crafts alkylation with chloropropane on a benzene ring can lead to rearrangement to form an isopropyl-substituted product, indicating the possibility of rearrangements in similar systems. quora.com

The following table outlines a key radical reaction involving this compound.

Reaction TypeReagents/ConditionsReactantProduct
Radical Chlorination1-Chloro-3-ethylbenzene, N-Chlorosuccinimide, Ketone Catalyst, hv1-Chloro-3-ethylbenzeneThis compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy serves as a powerful tool for determining the carbon-hydrogen framework of this compound. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H and ¹³C NMR Chemical Shift Analysis of Chlorinated Carbons

The presence of two chlorine atoms in the molecule significantly influences the chemical shifts of the nearby protons and carbon atoms. In ¹H NMR, protons closer to the electron-withdrawing chlorine atoms are deshielded and resonate at a lower field (higher ppm value). libretexts.org Similarly, in ¹³C NMR, the carbons directly bonded to chlorine atoms exhibit a downfield shift compared to unsubstituted benzene carbons. libretexts.org

The ¹H NMR spectrum is anticipated to show a complex multiplet in the aromatic region (typically 7.0-7.5 ppm) due to the disubstituted benzene ring. The methine proton of the chloroethyl group would appear as a quartet, coupled to the adjacent methyl protons. The methyl protons, in turn, would present as a doublet.

In the ¹³C NMR spectrum, the carbon atom of the benzene ring bonded to the chloroethyl group and the carbon bonded to the chlorine atom will have distinct chemical shifts. The carbon atom in the chloroethyl group that is directly attached to a chlorine atom will show a significant downfield shift. libretexts.orgwisc.edu The chemical shifts of the aromatic carbons are influenced by the positions of the two substituents. For instance, in chlorobenzene (B131634), the carbon atom directly bonded to the chlorine (C1) resonates at approximately 134.3 ppm, while the other carbons appear at 128.6 ppm (C2, C6), 129.7 ppm (C3, C5), and 126.4 ppm (C4). docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.1 - 7.4 (multiplet)-
-CH(Cl)-5.1 - 5.3 (quartet)55 - 65
-CH₃1.9 - 2.1 (doublet)20 - 30
Aromatic-C (C-Cl)-133 - 136
Aromatic-C (C-CH(Cl)CH₃)-142 - 145
Other Aromatic-C-126 - 130

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the methine proton of the chloroethyl group and the methyl protons. It would also help in assigning the coupled protons within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the chloroethyl group and the aromatic ring to their corresponding carbon atoms.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion. This allows for the calculation of the elemental composition of the molecule with high accuracy, confirming the molecular formula C₈H₈Cl₂. The presence of two chlorine atoms will be evident from the characteristic isotopic pattern of the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Electron Ionization (EI) Fragmentation Pattern Studies

Under electron ionization (EI), this compound will undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, and its intensity would depend on its stability. A prominent fragmentation pathway would be the loss of a chlorine atom from the chloroethyl group to form a stable benzylic carbocation. Another likely fragmentation is the loss of the entire chloroethyl group.

A significant peak in the mass spectrum of the related compound (1-chloroethyl)benzene is observed at m/z 105, corresponding to the loss of a chlorine atom. nih.gov The molecular ion peak is seen at m/z 140. nih.govnist.gov For this compound, the molecular ion would be at m/z 174. A key fragment would likely be the loss of the chloroethyl side chain, leading to a chlorophenyl cation at m/z 111. The loss of a chlorine radical from the molecular ion would result in a fragment at m/z 139.

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Proposed Fragment Formula
174/176/178Molecular Ion[C₈H₈Cl₂]⁺
139/141[M - Cl]⁺[C₈H₈Cl]⁺
111/113[M - C₂H₄Cl]⁺[C₆H₄Cl]⁺
103[M - Cl - HCl]⁺[C₈H₇]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Investigation of Isomeric Differentiation via MS/MS

Tandem mass spectrometry (MS/MS) can be a powerful tool for distinguishing between isomers of chloroethylbenzene. researchgate.net By selecting the molecular ion or a specific fragment ion and subjecting it to further fragmentation (collision-induced dissociation), a unique fragmentation pattern can be generated for each isomer. For instance, the fragmentation pattern of this compound could be compared to that of its isomers, such as 1-Chloro-2-(1-chloroethyl)benzene or 1-Chloro-4-(1-chloroethyl)benzene. The differences in the relative abundances of the fragment ions in the MS/MS spectra can provide a fingerprint for each specific isomer, arising from the different substitution patterns on the aromatic ring influencing the stability of the resulting fragment ions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods measure the vibrational frequencies of the molecule's bonds, which are unique and act as a molecular fingerprint.

The vibrational spectra of substituted benzenes are complex, with numerous bands corresponding to the stretching and bending of the benzene ring and its substituents. For monosubstituted benzenes, many of the vibrational bands are due to the normal modes of the aromatic ring itself. njit.edu

In a study on 1-chloroethyl benzene, the C-H stretching modes of the phenyl ring were observed at 3090 and 3068 cm⁻¹ in the IR spectrum and 3064 cm⁻¹ in the Raman spectrum. materialsciencejournal.org The characteristic ring stretching vibrations of the benzene ring typically appear near 1600, 1580, 1490, and 1440 cm⁻¹. materialsciencejournal.org The presence of heavy substituents can cause these bands to shift to lower wavenumbers. materialsciencejournal.org

The C-Cl stretching mode for a related compound was assigned to bands observed at 617 cm⁻¹ (IR), 619 cm⁻¹ (Raman), and calculated at 628 cm⁻¹ (DFT). materialsciencejournal.org The in-plane C-H bending vibrations are expected in the range of 1015-1300 cm⁻¹, while out-of-plane C-H deformations are typically observed between 1000 and 700 cm⁻¹. materialsciencejournal.org

A comprehensive book by G. Varsanyi, "Vibrational Spectra of Benzene Derivatives," provides an in-depth analysis of the normal vibrations of benzene and its derivatives, which is a foundational resource for interpreting the spectra of compounds like this compound. google.com

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting vibrational spectra. Theoretical calculations provide a basis for assigning experimental bands to specific vibrational modes.

For 1-chloroethyl benzene, DFT calculations using the B3LYP/6-31G* basis set were performed to predict its molecular structure and vibrational wavenumbers. materialsciencejournal.org A scaling factor is often applied to the calculated wavenumbers to achieve better agreement with experimental data. materialsciencejournal.org In this study, the calculated wavenumbers showed good agreement with the observed IR and Raman spectra. materialsciencejournal.org The DFT calculations predicted the C-H stretching modes of the phenyl ring at 3103, 3093, 3084, 3074, and 3066 cm⁻¹. materialsciencejournal.org

The comparison between experimental and theoretical spectra provides valuable insights into the bonding and structure of organometallic complexes and substituted benzenes. acs.orgmdpi.com

Table 1: Selected Vibrational Frequencies for a Related Chloroethylbenzene Compound

Vibrational ModeExperimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated DFT (cm⁻¹)
Phenyl C-H Stretch3090, 306830643103, 3093, 3084, 3074, 3066
C-Cl Stretch617619628
In-plane C-H Bend1303, 10281190, 1168, 10291299, 1192, 1177, 1057, 1025
Out-of-plane C-H Bend971, 911972, 782994, 966, 918, 843, 771

Source: Varghese H. T, Panicker C. Y, Mary Y S. , IR, Raman, First Hyperpolarizability and Computational Study of 1-chloroethyl Benzene. Mat.Sci.Res.India;9(1). materialsciencejournal.org

Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in various matrices are accomplished using a suite of advanced analytical techniques.

Chromatographic methods are essential for separating this compound from complex mixtures prior to its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. The NIST Chemistry WebBook provides mass spectral data for 1-chloro-3-ethylbenzene, a related compound, which is crucial for its identification. nist.govnist.gov PubChem also lists GC-MS data for isomers of chloroethylbenzene. nih.govnih.gov

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC is a versatile technique for separating non-volatile or thermally labile compounds. juniperpublishers.com The separation is based on the compound's affinity for the stationary and mobile phases. juniperpublishers.com UV detection is commonly used for aromatic compounds due to their ability to absorb UV light. juniperpublishers.comnih.gov A study on the analysis of aromatic pollutants developed an HPLC method with a Diode Array Detector (DAD) for the quantification of chlorinated benzenes. rsc.orgwur.nl The optimal conditions included a mobile phase of 60% methanol (B129727) and a detection wavelength of 210 nm. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. juniperpublishers.com LC-MS/MS is particularly useful for detecting and quantifying trace levels of compounds in complex matrices. umb.edu It has been successfully used for the analysis of polychlorinated aromatic hydrocarbons. nih.gov The use of a C18 column often provides good separation for such compounds. umb.edu

Table 2: Chromatographic Methods for Analysis of Related Chlorinated Aromatic Compounds

TechniqueColumn/Stationary PhaseMobile Phase/EluentDetectorApplication
HPLC-UVODSMethanol-Hexane (80:20)UV (210-350 nm)Separation of perchlorinated polycyclic aromatic hydrocarbons nih.gov
RPLC-UV/MSC18Toluene/Methanol or Cyclohexane/Methanol (gradient)UV and MSCharacterization of polychlorinated aromatic hydrocarbons nih.gov
HPLC-DADNot specified60% MethanolDAD (210 nm)Quantification of benzene, monochlorobenzene, 1,2-dichlorobenzene, and 1,4-dichlorobenzene (B42874) rsc.org

Electrochemical methods offer an alternative approach for the detection of electroactive compounds like chlorinated aromatic hydrocarbons. These techniques measure the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. While specific electrochemical studies on this compound are not detailed in the provided search results, the principles of electrochemistry are applicable to its detection. The development of specific electrodes and voltammetric techniques could provide sensitive and cost-effective methods for its quantification in various samples.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(1-chloroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDWCYBNUKGVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34887-78-0
Record name 1-chloro-3-(1-chloroethyl)benzene
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Computational Chemistry and Theoretical Studies of 1 Chloro 3 1 Chloroethyl Benzene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties and behavior of molecules.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic ground state energy of molecules. For 1-chloro-3-(1-chloroethyl)benzene, a DFT calculation, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the first step in any theoretical study. nanobioletters.comnih.gov

This calculation would yield the most stable three-dimensional arrangement of the atoms, providing precise values for bond lengths, bond angles, and dihedral angles. For instance, it would detail the C-C and C-Cl bond lengths in both the benzene (B151609) ring and the chloroethyl side chain. These geometric parameters are crucial for understanding steric and electronic effects within the molecule. The resulting energetic information would provide the molecule's total energy, heat of formation, and vibrational frequencies. nanobioletters.com

Hypothetical Data for DFT Geometry Optimization of this compound: (Note: This table is illustrative and not based on actual published data.)

ParameterDescriptionHypothetical Value
C-Cl (ring) Bond LengthThe distance between the chlorine atom and the benzene ring.~1.74 Å
C-Cl (ethyl) Bond LengthThe distance between the chlorine atom and the ethyl side chain.~1.80 Å
C-C (ring) Bond LengthThe average carbon-carbon bond distance within the benzene ring.~1.39 Å
Ring-Chain C-C AngleThe bond angle involving the ethyl group's attachment to the ring.~121°

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

For this compound, the energy and spatial distribution of the HOMO and LUMO would predict its reactive behavior. The HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO might be distributed across the C-Cl bonds, particularly the more reactive benzylic C-Cl bond on the ethyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. While specific calculations are unavailable, analysis of related compounds like chlorobenzene (B131634) suggests that electrophilic attack would likely be directed to the ortho and para positions relative to the chlorine atom, though this is complicated by the presence of the meta-directing chloroethyl group.

Bond Dissociation Energy Calculations

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. BDE calculations are critical for predicting the thermal stability of a molecule and understanding potential fragmentation pathways, for instance in mass spectrometry or pyrolysis.

For this compound, two key BDEs would be of interest: the C-Cl bond on the benzene ring and the C-Cl bond on the chloroethyl side chain. It is expected that the benzylic C-Cl bond on the ethyl group would have a significantly lower BDE than the C-Cl bond attached directly to the aromatic ring. This is because cleavage of the benzylic bond results in a resonance-stabilized benzylic radical. DFT methods are commonly used to calculate BDEs with reasonable accuracy. nih.govucsb.edu

Estimated Bond Dissociation Energies: (Note: This table is illustrative, based on general chemical principles, and not on published data for this specific compound.)

BondDescriptionEstimated BDE (kJ/mol)
Aryl C-ClThe bond between the benzene ring and its chlorine substituent.~397
Benzylic C-ClThe bond between the ethyl side chain and its chlorine substituent.~285

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static properties, molecular modeling and dynamics simulations can explore the molecule's conformational flexibility and reaction pathways over time.

Conformational Analysis and Isomer Stability

Conformational analysis would investigate the different spatial arrangements (conformers) of this compound that arise from rotation around single bonds, primarily the bond connecting the chloroethyl group to the benzene ring. By calculating the relative energies of these different conformers, the most stable (lowest energy) conformation can be identified. This is important as the molecule's reactivity and physical properties can be influenced by its preferred shape. The stability of various structural isomers, such as 1-chloro-2-(1-chloroethyl)benzene (B1605786) or 1-chloro-4-(1-chloroethyl)benzene, could also be compared to determine their relative thermodynamic stabilities. researchgate.net

Reaction Pathway and Transition State Investigations

Theoretical chemists can model entire chemical reactions to understand their mechanisms. For this compound, a key reaction to investigate would be nucleophilic substitution at the benzylic carbon. This reaction could proceed through an Sₙ1 or Sₙ2 mechanism. libretexts.org

Computational modeling could map the potential energy surface for such a reaction, identifying the structures and energies of reactants, products, any intermediates, and, crucially, the transition state. The energy of the transition state determines the activation energy and thus the reaction rate. For example, modeling an Sₙ1 reaction would involve calculating the stability of the intermediate benzylic carbocation. libretexts.org Such investigations provide fundamental insights into the molecule's reactivity that are often difficult to obtain through experimental means alone. nist.gov

Quantitative Structure-Reactivity Relationships (QSRR) for this compound

The fundamental concept of QSRR is to establish a mathematical relationship between descriptors of a molecule's structure and its observed or calculated reactivity. These descriptors can be categorized as:

Constitutional: Simple counts of atoms, bonds, and rings.

Topological: Describing the connectivity of atoms within the molecule.

Geometrical: 3D aspects of the molecule such as size and shape.

Quantum-Chemical: Derived from quantum mechanical calculations, including properties like partial charges, orbital energies (HOMO/LUMO), and dipole moments.

The reactivity of haloalkanes is known to be influenced by the nature of the halogen and the structure of the alkyl group. libretexts.org Generally, the reactivity in nucleophilic substitution reactions increases from primary to tertiary haloalkanes. studymind.co.uk In the case of this compound, the chloroethyl group is a secondary haloalkane, which can undergo both S(_N)1 and S(_N)2 reactions, as well as elimination reactions. libretexts.org The presence of the chloro-substituted benzene ring will also influence the reactivity through electronic effects (inductive and resonance).

A hypothetical QSRR study for a series of related chloroethylbenzene derivatives could involve synthesizing or computationally modeling a range of these compounds and measuring their reaction rates for a specific reaction, for instance, nucleophilic substitution. The data could then be used to build a predictive model.

Hypothetical QSRR Data Table for Chloroethylbenzene Derivatives

CompoundMolecular Descriptor 1 (e.g., LogP)Molecular Descriptor 2 (e.g., Dipole Moment)Observed Reactivity (e.g., log(k))
This compound3.72.1 D-
(1-Chloroethyl)benzene (B1265384)2.71.9 D-
1-Chloro-3-ethylbenzene (B1584093)3.41.8 D-
1-Chloro-3-methylbenzene2.51.7 D-

Note: The reactivity values in this table are hypothetical and for illustrative purposes only, as no specific experimental data was found.

Application of Machine Learning in Predicting Reactivity

Machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and reaction outcomes with high accuracy. medium.com ML models can learn complex patterns from large datasets of chemical reactions and molecular structures, enabling predictions for new, unstudied compounds. researchgate.net

For this compound, machine learning models could be applied to predict various aspects of its reactivity, such as:

Reaction Outcome Prediction: Predicting the major products of a reaction with given reactants and conditions.

Reaction Yield Prediction: Estimating the yield of a specific product.

Regio- and Stereoselectivity: Predicting the preferred orientation of a reaction when multiple outcomes are possible.

The development of such ML models typically involves several key steps:

Data Collection and Curation: Gathering a large dataset of reactions involving similar compounds, often from chemical literature and patents.

Molecular Representation: Converting molecular structures into a machine-readable format. This can be done using SMILES strings, molecular graphs, or 3D geometric information. acs.org

Model Training: Using the curated dataset to train a machine learning algorithm, such as a neural network, to recognize the relationship between the molecular representation and the reaction outcome.

Model Validation and Prediction: Evaluating the model's predictive power on a separate test set of data and then using it to predict the reactivity of new compounds like this compound.

While specific machine learning models for this compound have not been reported, general models trained on broad datasets of organic reactions could potentially provide predictions. For instance, a model trained on a large dataset of nucleophilic substitution reactions could predict the likelihood of substitution at the chloroethyl group versus the aromatic chlorine.

Illustrative Data for Machine Learning Model Input

Reactant 1 (SMILES)Reactant 2 (SMILES)SolventTemperature (°C)Predicted Product (SMILES)Predicted Yield (%)
CC(Cl)c1cccc(Cl)c1[Na+]C#NC2H5OH80CC(C#N)c1cccc(Cl)c1-
CC(Cl)c1cccc(Cl)c1[Na+][OH-]H2O100CC(O)c1cccc(Cl)c1-

Note: The predicted products and yields are hypothetical and for illustrative purposes. The accuracy of such predictions would depend on the quality and scope of the training data used for the machine learning model.

The application of both QSRR and machine learning holds significant promise for elucidating the reactivity of this compound and related compounds, thereby accelerating chemical research and discovery. nih.gov

Environmental Fate and Degradation of 1 Chloro 3 1 Chloroethyl Benzene

Environmental Occurrence and Transport Mechanisms

The environmental distribution of 1-chloro-3-(1-chloroethyl)benzene is governed by its physical and chemical properties, which dictate how it partitions between air, water, and soil.

Air: With two chlorine atoms, this compound is expected to be a semi-volatile organic compound (SVOC). Its volatility will influence its presence in the atmosphere. Compounds like chlorobenzene (B131634) are known to be volatile. cdc.govtpsgc-pwgsc.gc.ca The addition of an ethyl group and another chlorine atom would likely decrease its volatility compared to monochlorobenzene but it would still be expected to partition to the atmosphere to some extent.

Water: The solubility of chlorinated benzenes in water is generally low and decreases with increasing chlorination. cdc.gov Given its structure, this compound is expected to have low water solubility. If released into a body of water, a significant portion is likely to volatilize into the air, while the remainder may adsorb to sediment. tpsgc-pwgsc.gc.ca

Soil: The tendency of an organic compound to adsorb to soil and sediment is indicated by its Koc value. ca.gov Chlorinated aromatic hydrocarbons tend to adsorb to organic matter in soil. nih.gov It is anticipated that this compound would exhibit moderate to strong adsorption to soil and sediments, limiting its mobility in the subsurface.

Estimated Physicochemical Properties Influencing Partitioning

PropertyEstimated Value/RangeImplication for Environmental Partitioning
Molecular Weight175.06 g/mol chemicalbook.comInfluences diffusion and transport rates.
Octanol-Water Partition Coefficient (log Kow)3.5 - 4.5 (estimated)Suggests a high tendency to partition into organic matter (soil, sediment) and lipids.
Water SolubilityLowLimits its concentration in the aqueous phase and promotes partitioning to other compartments.
Vapor PressureLow to ModerateIndicates it can exist in both the atmosphere and condensed phases.
Henry's Law ConstantModerateSuggests that volatilization from water to air is a significant transport process.

This table contains estimated data based on structurally similar compounds due to the lack of direct experimental data for this compound.

The bioaccumulation potential of a chemical is its tendency to concentrate in living organisms. However, in environmental systems, accumulation can also occur in non-living organic matter. The high estimated octanol-water partition coefficient (log Kow) for this compound suggests a significant potential for this compound to accumulate in environmental compartments rich in organic carbon, such as sediment and soil organic matter. researchgate.net This accumulation can create long-term reservoirs of the contaminant in the environment.

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical without the involvement of biological organisms. For this compound, the primary abiotic degradation pathways are likely to be photodegradation and hydrolysis.

Photodegradation, or the breakdown of chemicals by light, is expected to be a significant degradation pathway for this compound in the atmosphere and surface waters. In the atmosphere, it will likely react with photochemically generated hydroxyl (•OH) radicals. The rate of this reaction for chlorinated benzenes is influenced by the number and position of chlorine atoms. While specific kinetic data for this compound is unavailable, the atmospheric half-life is expected to be on the order of days to weeks.

Hydrolysis is a chemical reaction with water that can lead to the degradation of a compound. The structure of this compound contains two distinct carbon-chlorine bonds. The chlorine atom on the benzene (B151609) ring is generally resistant to hydrolysis under normal environmental conditions. However, the chlorine atom on the ethyl side chain (an alpha-chloroethyl group) is a benzylic chloride, which is known to be more susceptible to hydrolysis. epa.gov The hydrolysis of this benzylic chloride would likely result in the formation of 1-chloro-3-(1-hydroxyethyl)benzene and hydrochloric acid. The rate of this hydrolysis reaction is expected to be a significant factor in its persistence in aqueous environments. For a related compound, 1-chloro-4-(chloromethyl)benzene, the hydrolysis half-life at 25 °C was extrapolated to be 25.5 hours. nih.gov

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation is the breakdown of organic matter by microorganisms. Chlorinated aromatic compounds are generally considered to be recalcitrant to biodegradation. epa.govslideshare.net The presence of chlorine atoms on the benzene ring tends to make the compound more resistant to microbial attack compared to its non-chlorinated counterpart.

The biodegradation of chlorinated benzenes can occur under both aerobic and anaerobic conditions, although the pathways and rates differ. researchgate.netnih.gov Aerobic degradation often proceeds via the formation of chlorocatechols, which can then undergo ring cleavage. epa.gov Anaerobic degradation typically involves reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom.

Identification and Characterization of Environmental Transformation Products

The environmental transformation of this compound can occur through both abiotic and biotic pathways, leading to a variety of degradation products. While specific studies on this exact molecule are limited, the transformation products can be inferred from the known degradation pathways of similar chlorinated aromatic compounds and chlorinated alkanes. nih.govnih.gov The primary transformation mechanisms are expected to be dechlorination, oxidation, and hydrolysis.

Biotic Transformation: Under anaerobic conditions, reductive dechlorination is a major pathway for the breakdown of chlorinated hydrocarbons. youtube.com Microorganisms, particularly certain species of bacteria, can utilize chlorinated compounds as electron acceptors, sequentially removing chlorine atoms. For this compound, this could result in the formation of less chlorinated ethylbenzenes. For instance, the removal of the chlorine from the ethyl group would yield 1-chloro-3-ethylbenzene (B1584093). Further dechlorination of the aromatic ring could produce ethylbenzene (B125841).

Aerobic biodegradation is also a potential pathway, particularly for the ethylbenzene moiety once dechlorination has occurred. nih.govclemson.edu Bacteria capable of degrading aromatic hydrocarbons can cleave the benzene ring, leading to the formation of various organic acids and eventually carbon dioxide and water.

Abiotic Transformation: Photodegradation in the atmosphere is a likely abiotic fate for this compound that partitions into the air. nih.gov Reaction with photochemically generated hydroxyl radicals would be the primary mechanism of atmospheric degradation.

Hydrolysis of the chloroethyl group is another potential abiotic degradation pathway, particularly in water. This reaction would replace the chlorine atom on the ethyl side-chain with a hydroxyl group, forming 1-(3-chlorophenyl)ethanol. The rate of hydrolysis can be influenced by pH and temperature. clemson.edu

The following table outlines the potential transformation products of this compound and the processes leading to their formation.

Original CompoundTransformation ProcessPotential Transformation Product(s)
This compoundReductive Dechlorination (Biotic)1-Chloro-3-ethylbenzene, Ethylbenzene
This compoundHydrolysis (Abiotic)1-(3-Chlorophenyl)ethanol
This compoundOxidation (Biotic/Abiotic)Chlorinated benzoic acids, smaller organic acids

It is important to note that the formation of these products is based on the degradation pathways of structurally related compounds and further research is needed for specific confirmation for this compound.

Modeling the Environmental Fate and Persistence of this compound

Predicting the environmental behavior and longevity of this compound relies heavily on environmental fate models. These models integrate the compound's physicochemical properties with environmental parameters to estimate its distribution, transport, and persistence in various environmental compartments such as air, water, soil, and sediment. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Models: In the absence of extensive experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) models are invaluable tools. researchgate.netrsc.orgnih.gov QSAR models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical or biological properties. By inputting the structure of this compound, these models can predict key parameters required for environmental fate assessment.

The following table provides examples of properties that can be estimated using QSAR models for environmental fate assessment.

PropertySignificance in Environmental Fate Modeling
Log Kow (Octanol-Water Partition Coefficient)Predicts bioaccumulation potential and sorption to organic matter in soil and sediment.
Water SolubilityInfluences the compound's concentration in aquatic systems and its mobility in soil.
Vapor PressureDetermines the likelihood of the compound partitioning into the atmosphere.
Henry's Law ConstantDescribes the partitioning between air and water.
Biodegradation RateEstimates the persistence of the compound in soil and water due to microbial activity.
Atmospheric Oxidation RatePredicts the compound's half-life in the atmosphere.

These predicted properties serve as crucial inputs for the larger multimedia models to provide a comprehensive picture of the environmental fate of this compound. rsc.org

Advanced Analytical Approaches for Environmental Monitoring of this compound

The effective monitoring of this compound in environmental matrices such as water, soil, and air requires sensitive and selective analytical methods. Given its nature as a chlorinated volatile organic compound (CVOC), the primary analytical technique is gas chromatography (GC) coupled with various detectors. epa.govtandfonline.comfrontiersin.org

Sample Preparation: Before instrumental analysis, the compound must be extracted and concentrated from the environmental sample. For water samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. researchgate.net A more advanced and solvent-free technique is solid-phase microextraction (SPME), which is fast, simple, and can achieve low detection limits. researchgate.netwrc.org.za For soil and sediment samples, methods such as Soxhlet extraction, ultrasonic extraction, or steam distillation can be employed. researchgate.netoup.com

Instrumental Analysis: Gas chromatography is the separation technique of choice for volatile compounds like this compound. A capillary column with a suitable stationary phase is used to separate the target analyte from other compounds in the sample extract. oup.com

For detection, several types of detectors can be used with GC:

Mass Spectrometry (MS): GC-MS is a powerful technique that provides both quantification and structural information, allowing for confident identification of this compound and its transformation products. frontiersin.orgthermofisher.com High-resolution mass spectrometry (HRMS) can further enhance the identification of unknown transformation products. vu.nl

Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds and is therefore well-suited for detecting chlorinated compounds like this compound at trace levels. epa.govresearchgate.net

Flame Ionization Detector (FID): While less selective than ECD or MS, FID can also be used for quantification, particularly at higher concentrations. wrc.org.za

The table below summarizes the advanced analytical techniques applicable to the monitoring of this compound.

Analytical StepTechniqueDescription
Sample Preparation Solid-Phase Microextraction (SPME)A solvent-free extraction method where a coated fiber is exposed to the sample, and adsorbed analytes are thermally desorbed into the GC. researchgate.netwrc.org.za
Liquid-Liquid Extraction (LLE)Partitioning the analyte from the aqueous sample into an immiscible organic solvent. researchgate.net
Solid-Phase Extraction (SPE)The analyte is adsorbed onto a solid sorbent from the liquid sample and then eluted with a small volume of solvent. researchgate.net
Separation Capillary Gas Chromatography (GC)High-resolution separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. oup.com
Detection Mass Spectrometry (MS)Provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. frontiersin.orgthermofisher.com
Electron Capture Detector (ECD)Highly sensitive detector for electrophilic compounds, particularly those containing halogens. epa.govresearchgate.net

These advanced analytical approaches enable the detection and quantification of this compound at environmentally relevant concentrations, which is crucial for assessing its distribution, fate, and potential risks.

Applications of 1 Chloro 3 1 Chloroethyl Benzene As a Synthetic Building Block

Role in the Synthesis of Fine Chemicals and Intermediates

1-Chloro-3-(1-chloroethyl)benzene is a key intermediate in the production of specialized fine chemicals, primarily due to its ability to be readily converted into other functionalized molecules. Its most significant application in this area is as a direct precursor to 3-chlorostyrene (B1584043). chemicalbook.com The synthesis of 3-chlorostyrene is typically achieved through a dehydrochlorination reaction, where the chloroethyl group is transformed into a vinyl group. This process establishes this compound as a pivotal intermediate, as 3-chlorostyrene itself is a valuable monomer and building block.

The reactivity of the benzylic chloride on the ethyl group also allows for various nucleophilic substitution reactions. This enables the introduction of a wide array of functional groups, leading to diverse chemical intermediates. For instance, reaction with nucleophiles can replace the side-chain chlorine to form ethers, esters, or amines, while the more stable chlorine on the aromatic ring remains intact for subsequent transformations. This selective reactivity is fundamental to its role as a versatile intermediate in multi-step organic synthesis.

Modern synthetic methods focus on the efficient and selective production of this compound. For example, research has demonstrated a regioselective C(sp³)–H chlorination of 1-chloro-3-ethylbenzene (B1584093) using a triplet ketone catalyst under photochemical conditions to yield the target compound. chemicalbook.com

Table 1: Synthesis of this compound
ReactantCatalyst/ReagentsConditionsProductYieldReference
1-Chloro-3-ethylbenzeneN-chlorosuccinimide, benzophenone (B1666685)Acetonitrile (B52724), 27°C, 9h, IrradiationThis compound71% chemicalbook.com

Utilization in Polymer Chemistry and Material Science

While not a monomer itself, this compound is a critical precursor in polymer chemistry. Its primary contribution is through its conversion to 3-chlorostyrene, a monomer used to create specialized polymers with unique properties.

Monomer in Polymerization Processes

The principal role of this compound in polymerization is its function as a precursor to the monomer 3-chlorostyrene. This conversion is achieved via a base-induced elimination reaction (dehydrochlorination), which removes a molecule of hydrogen chloride to form a carbon-carbon double bond. The resulting 3-chlorostyrene can then undergo polymerization to produce poly(3-chlorostyrene). polymersource.caindustrialchemicals.gov.au

The polymerization of chlorostyrene isomers, including 3-chlorostyrene, can be controlled to produce polymers with specific molecular weights and narrow molecular weight distributions, particularly through living cationic polymerization techniques. acs.orgacs.org These controlled polymerization methods are essential for creating well-defined polymer architectures for advanced applications.

Building Block for Functional Materials

Poly(3-chlorostyrene), the polymer derived from the monomer synthesized from this compound, serves as a platform for creating functional materials. The chlorine atom on the phenyl ring of the polymer is a reactive handle that can be modified through post-polymerization functionalization. rsc.org

This allows for the introduction of various functional groups onto the polymer backbone, which can tailor the material's properties for specific applications. For example, the chlorine can be replaced by other groups to alter the polymer's solubility, thermal stability, optical properties, or to attach bioactive molecules. Polychlorostyrenes are known for their good heat distortion and flame-retardant properties. nih.gov Furthermore, materials like poly(4-chlorostyrene) have been investigated as high-contrast negative E-beam resists in microelectronics fabrication. ibm.com The ability to functionalize the polymer after its formation makes poly(3-chlorostyrene) a versatile material for advanced technological applications.

Strategic Intermediate for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The unique structure of this compound, with two distinct C-Cl bonds, makes it a strategic intermediate for forming both carbon-carbon and carbon-heteroatom bonds with high selectivity.

Carbon-Carbon Bond Formation: The most prominent example of C-C bond formation is the elimination reaction (dehydrochlorination) of the chloroethyl side chain to produce 3-chlorostyrene. This reaction creates a vinyl group, which is a key structure in organic synthesis and polymer science. Furthermore, the aryl chloride on the benzene (B151609) ring can potentially participate in various cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for creating new C-C bonds with aryl systems, although this is less common than reactions at the more labile benzylic position.

Carbon-Heteroatom Bond Formation: The benzylic chloride on the ethyl group is highly susceptible to nucleophilic substitution. This allows for the facile formation of bonds between carbon and a variety of heteroatoms.

C-O Bonds: Reaction with alkoxides or phenoxides can yield ethers.

C-N Bonds: Reaction with ammonia, primary, or secondary amines can produce the corresponding substituted amines.

C-S Bonds: Reaction with thiols or thiolate salts can form thioethers.

This reactivity makes this compound a valuable precursor for introducing chloro-phenyl-ethyl moieties into more complex molecules, which is a common structural motif in pharmaceuticals and agrochemicals.

Emerging Research Applications

Current research involving this compound is largely centered on the development of novel and efficient synthetic methodologies for its production, highlighting its importance as a building block. The development of regioselective chlorination of C(sp³)–H bonds using photochemistry and ketone catalysts points to a growing interest in sustainable and precise synthesis methods. chemicalbook.com

While specific emerging applications for the compound itself are not widely documented, its role as a precursor to 3-chlorostyrene places it at the starting point for innovation in materials science. Research into new copolymers and functionalized polymers derived from chlorostyrenes is ongoing. These new materials are being explored for applications in areas such as advanced lithography, specialty plastics, and functional coatings where tailored properties like thermal resistance and chemical reactivity are required. rsc.orgnih.govibm.com The availability of this compound through increasingly sophisticated synthetic routes is likely to spur further investigation into its use for creating novel functional molecules and materials.

Table of Mentioned Compounds

Conclusion and Future Research Directions

Summary of Key Research Findings for 1-Chloro-3-(1-chloroethyl)benzene

The primary area of research for this compound has been its synthesis. A notable method involves the direct chlorination of its precursor, 1-chloro-3-ethylbenzene (B1584093).

A significant synthetic route reported is the photocatalytic chlorination of 1-chloro-3-ethylbenzene. chemicalbook.com This method employs N-chlorosuccinimide (NCS) as the chlorinating agent and benzophenone (B1666685) as a photocatalyst under light irradiation. This reaction yields this compound with a reported yield of 71%. chemicalbook.com However, this process is not without its complexities, as it also produces a notable byproduct, 1-chloro-3-(2-chloroethyl)benzene (B3024782), in a 23% yield. chemicalbook.com This highlights a challenge in achieving high regioselectivity in the chlorination of the ethyl side chain.

The table below summarizes the key synthetic finding for this compound:

Reactant Reagents and Conditions Product(s) Yield(s) Reference
1-Chloro-3-ethylbenzeneN-chlorosuccinimide, benzophenone, light irradiationThis compound71% chemicalbook.com
1-chloro-3-(2-chloroethyl)benzene23% chemicalbook.com

Challenges and Opportunities in this compound Research

The research landscape for this compound presents both significant hurdles and promising avenues for future work.

Challenges:

Regioselectivity in Synthesis: A primary challenge lies in the selective synthesis of this compound. As evidenced by the formation of 1-chloro-3-(2-chloroethyl)benzene as a major byproduct, controlling the position of chlorination on the ethyl side chain is difficult. chemicalbook.com Developing more regioselective catalytic systems is crucial for improving the efficiency and purity of the desired product.

Limited Reactivity and Application Data: There is a notable scarcity of published research on the reactivity and specific applications of this compound. While related compounds like (1-chloroethyl)benzene (B1265384) are used as intermediates in the synthesis of pharmaceuticals and dyes, the utility of this specific dichlorinated derivative remains largely unexplored. guidechem.com This lack of data hinders the realization of its full potential.

Isomer Separation: The synthesis of the precursor, 1-chloro-3-ethylbenzene, often results in a mixture of ortho, meta, and para isomers, which can be challenging to separate. google.com This issue propagates through the synthesis of the final product, complicating purification and characterization.

Opportunities:

Development of Novel Catalysts: The challenge of regioselectivity presents a significant opportunity for the development of novel and highly selective catalysts for the chlorination of substituted benzenes. researchgate.net Research into catalysts that can precisely target the benzylic position of the ethyl group in 1-chloro-3-ethylbenzene would be a valuable contribution to synthetic organic chemistry.

Exploration as a Synthetic Intermediate: The presence of two reactive chlorine atoms in this compound—one on the aromatic ring and one on the alkyl side chain—makes it a potentially versatile building block in organic synthesis. There is a substantial opportunity to investigate its use in the synthesis of more complex molecules, such as novel pharmaceutical scaffolds or functional materials.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in both the synthesis and potential reactions of this compound is needed. Mechanistic studies could provide insights that lead to improved synthetic methods and the discovery of new transformations.

Recommendations for Future Academic Investigations

To advance the understanding and utility of this compound, the following areas of academic investigation are recommended:

Systematic Investigation of Reactivity: A comprehensive study of the reactivity of this compound is warranted. This should include exploring its susceptibility to nucleophilic substitution at both the benzylic and aromatic positions, as well as its potential to undergo elimination and coupling reactions.

Development of Regioselective Synthetic Methods: Future research should prioritize the development of highly regioselective methods for the synthesis of this compound. This could involve exploring a wider range of catalysts, reaction conditions, and chlorinating agents to minimize the formation of the 1-chloro-3-(2-chloroethyl)benzene isomer.

Exploration of Applications in Medicinal Chemistry and Materials Science: Given the prevalence of chlorinated aromatic compounds in pharmaceuticals and functional materials, investigations into the potential applications of this compound in these areas are highly recommended. Its unique substitution pattern could lead to the discovery of novel bioactive molecules or materials with interesting properties.

Computational and Spectroscopic Studies: Detailed computational modeling and advanced spectroscopic analysis could provide valuable insights into the electronic structure, conformation, and reactivity of this compound. This would complement experimental studies and aid in the rational design of new synthetic routes and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-3-(1-chloroethyl)benzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation using chloroethyl chloride and chlorobenzene derivatives. A Lewis acid catalyst (e.g., AlCl₃) is typically employed. Evidence from analogous brominated compounds (e.g., (1-Bromoethyl)benzene) suggests optimizing temperature (80–120°C) and solvent polarity (e.g., dichloromethane) to minimize side reactions like polyalkylation .
  • Data Consideration : Monitor reaction progress using GC-MS, referencing retention times of intermediates like 1-chloroethylbenzene .

Q. How can purity be ensured during purification of this compound?

  • Methodology : Fractional distillation under reduced pressure (e.g., 30–50 mmHg) is recommended based on boiling point data for structurally similar chlorinated aromatics (e.g., 1-Bromo-3-chlorobenzene boils at ~143–144°C) . Confirm purity via NMR (¹H/¹³C) and HPLC with a C18 column (acetonitrile/water mobile phase).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • ¹H NMR : Identify substituent patterns (e.g., ethyl chloride group δ ~1.5–2.0 ppm; aromatic protons δ ~6.8–7.4 ppm).
  • FT-IR : Confirm C-Cl stretches (550–750 cm⁻¹) and aromatic C-H bending (800–900 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 191 (C₈H₈Cl₂) with fragmentation patterns matching chloroethyl loss .

Advanced Research Questions

Q. How does the steric and electronic environment of the chloroethyl group influence electrophilic substitution reactions?

  • Methodology : Perform comparative nitration/sulfonation studies with this compound vs. simpler analogs (e.g., chlorobenzene). Use DFT calculations (e.g., Gaussian 09) to map electron density and predict regioselectivity. Evidence from substituted nitrobenzenes (e.g., 1-Chloro-3-nitrobenzene) shows meta-directing effects dominate due to electron-withdrawing groups .
  • Data Contradiction : Note that competing steric hindrance from the ethyl group may override electronic effects, leading to unexpected para-substitution .

Q. What are the stability challenges of this compound under thermal or oxidative conditions?

  • Experimental Design :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., onset temperature >200°C inferred from chlorinated cyclohexene derivatives) .
  • Oxidative Stability : Expose to ozone/UV light and analyze degradation products (e.g., chlorinated ketones) via LC-QTOF-MS .
    • Risk Mitigation : Store in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or radical-mediated decomposition .

Q. How can computational modeling aid in predicting environmental adsorption behavior?

  • Approach : Use molecular dynamics simulations (e.g., GROMACS) to assess interactions with indoor surfaces (e.g., silica or PVC). Reference adsorption coefficients (Kd) from studies on chlorinated aromatics (e.g., 1-Bromo-3-chlorobenzene log Kd ~2.5–3.0) . Validate with lab-based microspectroscopic imaging of surface residues .

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